molecular formula C9H13BrClN B2921860 (S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride CAS No. 2225126-63-4

(S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B2921860
CAS No.: 2225126-63-4
M. Wt: 250.56
InChI Key: VPQKYPUUMKIBFM-FJXQXJEOSA-N
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Description

(S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride is a chiral amine compound that contains a bromine atom and a methyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Chiral Amine Formation: The brominated intermediate is then subjected to a chiral amine synthesis, which can be achieved through various methods such as asymmetric hydrogenation, chiral auxiliary-based synthesis, or enzymatic resolution.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chiral amine synthesis processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary or tertiary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted phenyl ethanamines.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent or as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(4-chloro-2-methylphenyl)ethan-1-amine hydrochloride
  • (S)-1-(4-fluoro-2-methylphenyl)ethan-1-amine hydrochloride
  • (S)-1-(4-iodo-2-methylphenyl)ethan-1-amine hydrochloride

Uniqueness

(S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom may also affect the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Properties

IUPAC Name

(1S)-1-(4-bromo-2-methylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQKYPUUMKIBFM-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)[C@H](C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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